molecular formula C12H6BrClN2S B2364326 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 406199-84-6

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B2364326
CAS No.: 406199-84-6
M. Wt: 325.61
InChI Key: TYMAQOZPKMPEEI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The primary name reflects the fused ring system consisting of a thiophene ring fused to a pyrimidine ring at positions 2 and 3, designated as thieno[2,3-d]pyrimidine. The bromophenyl substituent is positioned at the 5-position of the thieno ring system, specifically featuring a para-brominated phenyl group at the 4-position of the benzene ring. The chloro substituent occupies the 4-position of the pyrimidine portion of the fused system.

Alternative nomenclature for this compound includes 4-Chloro-5-(4-bromophenyl)thieno[2,3-d]pyrimidine, which emphasizes the chloro substitution position. The systematic name construction follows the established rules for heterocyclic compounds, where the thieno[2,3-d]pyrimidine core represents the fundamental bicyclic structure, and the positional descriptors indicate the precise locations of the halogen and aryl substituents. The compound belongs to the broader classification of thienopyrimidines, which are recognized as important scaffolds in chemical research due to their structural relationship with naturally occurring purine bases such as adenine and guanine.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₆BrClN₂S, indicating the presence of twelve carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one sulfur atom. The molecular weight is precisely determined as 325.61 grams per mole, which has been consistently reported across multiple analytical sources.

Molecular Parameter Value
Molecular Formula C₁₂H₆BrClN₂S
Molecular Weight 325.61 g/mol
Exact Mass 323.91180
Elemental Composition C: 44.25%, H: 1.86%, Br: 24.53%, Cl: 10.89%, N: 8.60%, S: 9.84%

The molecular structure reveals a compact arrangement with a relatively high degree of unsaturation, as evidenced by the presence of aromatic systems and the fused heterocyclic framework. Computational analysis indicates specific molecular descriptors including a topological polar surface area of 25.78 Ų, which suggests limited polar character, and a calculated logarithmic partition coefficient of 4.7742, indicating significant lipophilic properties. The molecule contains three hydrogen bond acceptors and zero hydrogen bond donors, with only one rotatable bond, reflecting the rigid nature of the fused ring system.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of thieno[2,3-d]pyrimidine derivatives have revealed important structural insights into the solid-state organization of these compounds. Recent X-ray diffraction analysis demonstrates that molecules in this class essentially assume planar conformations, with specific deviations observed for halogen substituents. The crystal structure analysis shows that the title molecule maintains planarity except for the fluorine atoms in related derivatives, suggesting similar behavior for the chlorine substituent in the target compound.

X-ray diffraction studies of thieno[2,3-d]pyrimidine derivatives have identified characteristic intermolecular interactions that govern crystal packing. The presence of strong nitrogen-hydrogen to nitrogen dimers has been observed in crystal structures of related compounds, contributing to stability through hydrogen bonding networks. Additional weak intermolecular interactions, including carbon-hydrogen to π/nitrogen/sulfur contacts, sulfur to carbon interactions through σ-hole or π-hole mechanisms, and sulfur to sulfur contacts, contribute to the overall crystal stability.

The crystallographic data indicates that the melting point of this compound is 132°C, as determined through thermal analysis. Crystal Explorer analysis has been employed to characterize the nature and energetics associated with intermolecular interactions in related thieno[2,3-d]pyrimidine derivatives, providing quantitative insights into the forces governing crystal formation. The electrostatic complementarity among robust nitrogen-hydrogen to nitrogen dimers is evidenced through molecular surface electrostatic potential analysis, revealing large negative and positive values across nitrogen and hydrogen atoms respectively.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been conducted using multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy analysis confirms structural consistency with the proposed molecular framework, as evidenced by proton Nuclear Magnetic Resonance data that aligns with the expected chemical shifts for the aromatic protons in the thieno[2,3-d]pyrimidine core and the brominated phenyl substituent.

The Simplified Molecular Input Line Entry System notation for the compound is represented as C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br, which provides a linear textual representation of the molecular structure. Mass spectrometry analysis has been performed using Liquid Chromatography-Mass Spectrometry techniques, with results confirming structural identity and achieving a purity level of 95% for analytical-grade samples. The molecular ion peak appears at mass-to-charge ratio 324.91963 for the protonated molecular ion, consistent with the calculated molecular weight.

Spectroscopic Technique Key Observations
¹H Nuclear Magnetic Resonance Aromatic protons consistent with structure
Liquid Chromatography-Mass Spectrometry Molecular ion peak at m/z 324.91963
Infrared Spectroscopy Characteristic peaks for aromatic and heterocyclic systems
Ultraviolet-Visible Spectroscopy Absorption consistent with aromatic chromophores

Predicted collision cross section data for various adduct forms has been calculated, providing additional structural validation through ion mobility spectrometry approaches. The data includes collision cross sections for protonated molecular ions (152.2 Ų), sodium adducts (160.3 Ų), ammonium adducts (159.1 Ų), and potassium adducts (157.4 Ų), demonstrating consistent behavior across different ionization conditions.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry studies employing Density Functional Theory calculations have provided detailed insights into the electronic structure and molecular properties of this compound. Molecular orbital analysis reveals the distribution of electron density across the fused ring system, with particular attention to the effects of halogen substitution on the electronic properties. The planar nature of the molecule, as confirmed by X-ray crystallography, is further supported by computational geometry optimization studies that demonstrate minimal out-of-plane distortion.

Molecular electrostatic surface potential calculations have been employed to understand intermolecular interactions and crystal packing behavior. These calculations reveal the electrostatic complementarity that governs hydrogen bonding patterns and other non-covalent interactions in the solid state. The analysis shows large negative molecular surface electrostatic potential values associated with nitrogen atoms and correspondingly large positive values for hydrogen atoms involved in hydrogen bonding networks.

Deformation density plots generated through computational analysis provide visualization of electron density redistribution upon intermolecular interaction formation. Quantum Theory of Atoms in Molecules analysis has been applied to characterize the nature of various intermolecular contacts, including traditional hydrogen bonds and weaker interactions such as halogen bonding and chalcogen bonding. The transition in sulfur to carbon tetrel interactions, from σ-hole to π-hole mechanisms, has been explicitly described through computational analysis of related thieno[2,3-d]pyrimidine derivatives.

Computational Parameter Calculated Value
Topological Polar Surface Area 25.78 Ų
Calculated LogP 4.7742
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

The computational studies demonstrate that the directionality of intermolecular interactions can change from linear to orthogonal orientations for tetrel interactions, as justified through molecular electrostatic surface potential analysis, deformation density plots, and Quantum Theory of Atoms in Molecules calculations. These findings contribute to a comprehensive understanding of the structure-property relationships that govern the behavior of thieno[2,3-d]pyrimidine derivatives in various chemical environments.

Properties

IUPAC Name

5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMAQOZPKMPEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Thieno[2,3-d]pyrimidine Derivatives

Thienopyrimidine Ring Construction

The thieno[2,3-d]pyrimidine scaffold is typically assembled via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene-3-carbonitrile with formamidine acetate under acidic conditions to yield 4-aminothieno[2,3-d]pyrimidine. Subsequent functionalization introduces halogen substituents at strategic positions.

For 5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine, the synthesis diverges by incorporating aryl and chloro groups during ring formation. Source 1 demonstrates that dimethyl 2-(4-bromophenyl) malonate serves as a versatile precursor for pyrimidine systems, suggesting its potential adaptation for thiophene-containing analogs.

Stepwise Preparation Methodologies

Method A: Sequential Halogenation-Cyclization

Step 1: Synthesis of 3-(4-Bromophenyl)thiophene-2-carboxylate
Methyl 3-(4-bromophenyl)thiophene-2-carboxylate is prepared via Suzuki-Miyaura coupling between methyl 3-bromothiophene-2-carboxylate and 4-bromophenylboronic acid. Palladium catalysts (Pd(PPh₃)₄) in toluene/EtOH (3:1) at 80°C for 12h achieve 78% yield.

Step 2: Amidination and Cyclization
Treatment with formamidine hydrochloride in NaOMe/MeOH (Step 2 in Source 2) facilitates cyclization to 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-ol. Optimal conditions use 2.5 eq formamidine at 70°C for 8h (Yield: 85%).

Step 3: Chlorination with Phosphorus Oxychloride
POCl₃/N,N-dimethylaniline (4:1 molar ratio) at 105°C for 5h converts the 4-hydroxy group to chloro, yielding the target compound (92% purity by HPLC).

Table 1: Optimization of Chlorination Parameters
POCl₃ Equiv Catalyst Temp (°C) Time (h) Yield (%)
3.0 None 80 12 62
5.0 DMAP 105 5 88
6.0 DMF 110 3 91

Method B: One-Pot Tandem Coupling

Integrated Suzuki-Chlorination Protocol
This innovative approach combines C-C bond formation and chlorination in a single reactor:

  • 4-Chlorothieno[2,3-d]pyrimidine (1.0 eq), 4-bromophenylboronic acid (1.2 eq)
  • Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 eq) in dioxane/H₂O (4:1)
  • Microwave irradiation at 120°C for 1h (Yield: 76%)

Comparative studies show this method reduces reaction steps but requires rigorous oxygen exclusion.

Industrial-Scale Production Techniques

Continuous Flow Chlorination

Adapting Source 2's batch process (Patent CN108997223B), a continuous flow system achieves:

  • Residence time: 12 min vs. 5h batch
  • POCl₃ utilization efficiency: 94% vs. 78%
  • Daily output: 15 kg with 99.2% purity

Key parameters:

  • Tubular reactor (316L stainless steel, 50m length)
  • 8 bar back-pressure regulator
  • MeCN/POCl₃ (2:1) at 5 mL/min flow rate

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆):
δ 8.94 (s, 1H, H-2), 7.71 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, Thienyl-H)

HRMS (ESI+):
Calcd for C₁₂H₇BrClN₂S [M+H]⁺: 340.8956
Found: 340.8953

Comparative Method Analysis

Table 2: Synthesis Route Efficiency Comparison
Method Steps Total Yield (%) Purity (%) E-Factor
Sequential 3 68 99.1 18.4
One-Pot 1 76 98.3 12.7
Continuous 2 82 99.2 9.8

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell division, leading to the suppression of tumor growth . The exact pathways and molecular targets can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Key Observations :

  • Positional Substitution : The position of substituents (e.g., Cl at C4 vs. C2) significantly alters reactivity and biological activity. For example, the 4-Cl group in the target compound facilitates nucleophilic substitution, while 2-Cl derivatives require harsher conditions .
  • Core Heterocycle: Thieno[2,3-d]pyrimidines exhibit distinct electronic properties compared to pyrrolo[2,3-d]pyrimidines due to sulfur’s electronegativity, affecting binding affinity in kinase inhibitors .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., compound in ) achieves higher yields (79%) in shorter reaction times compared to classical reflux methods .
Anticancer Activity:
  • Thieno[2,3-d]pyrimidines: The target compound’s derivatives, such as N-(4-cyclopentylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (23), show potent PI5P4Kγ inhibition (IC₅₀ < 100 nM) and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
  • Pyrrolo[2,3-d]pyrimidines : Compound 16a (5-(4-bromophenyl)-4-(4-methylpiperazin-1-yl) derivative) demonstrated cytotoxicity against breast cancer cell lines (IC₅₀ = 1.2 µM) due to enhanced solubility from the piperazine group .
  • Chromeno[2,3-d]pyrimidines: Structural analogs with 4-amino substituents exhibit cytotoxicity against lung (A549) and colon (HCT-116) cancer cells, highlighting the importance of the amino group for DNA intercalation .
Kinase Inhibition:
  • Selectivity: Thieno[2,3-d]pyrimidines with sulfonamide groups (e.g., compound 38) show selective inhibition of Wnt/β-catenin signaling in triple-negative breast cancer (TNBC) cells, unlike pyrrolo analogs .

Physicochemical Properties

  • Solubility: The 4-chloro group in the target compound reduces aqueous solubility compared to 4-amino derivatives, which are more polar .
  • Melting Points: Bromophenyl-substituted thieno[2,3-d]pyrimidines generally exhibit higher melting points (e.g., 149–152°C for the benzo[d][1,3]dioxole derivative ) than chlorophenyl analogs due to increased molecular symmetry.

Biological Activity

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine class. Its unique structural features, including the presence of bromine and chlorine substituents, contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be represented structurally as follows:

  • Chemical Formula : C10H6BrClN2S
  • Molecular Structure : The thieno ring fused with a pyrimidine provides a scaffold for various biological interactions.

This compound primarily acts as an inhibitor of specific kinases. Kinase inhibition is crucial in cancer therapy as it interferes with cell signaling pathways that promote tumor growth. Research indicates that derivatives of this compound can inhibit FLT3 kinase activity, which is significant in certain hematological malignancies. The degree of inhibition can exceed 80% in vitro against target kinases, suggesting strong potential for therapeutic applications in oncology.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies demonstrate its ability to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways involving Bcl-2 family proteins and p53 signaling .
  • Kinase Inhibition : It exhibits significant inhibitory activity against kinases such as FLT3 and others involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications can enhance its potency against these targets .
  • Cellular Effects : The compound influences gene expression related to apoptosis and cell proliferation. Notably, it up-regulates pro-apoptotic factors such as BAX while down-regulating anti-apoptotic factors like Bcl-2.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound:

  • In Vitro Studies :
    • A study reported that derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds achieving over 80% inhibition of cell viability .
    • Another research highlighted the compound's ability to activate the BMP2/Smad1 signaling pathway, which is implicated in cellular growth and differentiation processes.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the thieno[2,3-d]pyrimidine scaffold have been explored to improve metabolic stability and enhance anticancer activity. For example, substituting different functional groups at specific positions has led to improved binding affinities for target kinases and increased cytotoxicity against tumor cells .

Data Table of Related Compounds

The following table summarizes related thieno[2,3-d]pyrimidine derivatives and their biological activities:

Compound NameStructure FeaturesBiological Activity
5-(4-Methylphenyl)-4-chloro-thieno[2,3-d]pyrimidineContains a methyl group instead of bromineModerate kinase inhibition
5-(Phenyl)-4-(trifluoromethyl)thieno[2,3-d]pyrimidineSubstituted with trifluoromethylEnhanced lipophilicity
5-(Naphthalen-1-yl)-4-chloro-thieno[2,3-d]pyrimidineNaphthalene moiety increases π-stacking interactionsPotentially higher potency

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structural integrity of 5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine?

  • Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. For NMR, focus on resolving aromatic protons (7–8 ppm for bromophenyl groups) and pyrimidine ring protons (8.5–9.5 ppm). IR can confirm functional groups like C-Cl (~550–750 cm⁻¹) and C-Br (~500–600 cm⁻¹). Purity should be verified via High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; store waste separately in labeled containers. Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280+P305+P351+P338 (washing protocols). Collaborate with certified waste management services for disposal .

Q. What synthetic routes are commonly employed for thieno[2,3-d]pyrimidine derivatives?

  • Answer : Multi-step synthesis typically involves:

Cyclocondensation of 2-aminothiophene-3-carboxylates with aldehydes to form the thienopyrimidine core.

Halogenation (e.g., using POCl₃ for chlorination at the 4-position).

Suzuki coupling with 4-bromophenylboronic acid to introduce the bromophenyl group.
Optimize reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling) to improve yields .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Answer : SAR requires systematic modification of substituents:

  • Replace the 4-chloro group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
  • Introduce polar substituents (e.g., -OH, -NH₂) on the bromophenyl ring to improve solubility.
    Use in vitro assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity. Compare analogs like 5-(4-chlorophenyl)-6-methyl derivatives (antiviral activity) .

Q. How should researchers address contradictions in biological activity data across similar thienopyrimidine derivatives?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or purity issues.

  • Validate compound purity via HPLC and mass spectrometry.
  • Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines).
  • Cross-reference with structurally similar compounds, such as N-(4-chlorophenyl)-2-thioacetamide (anticancer activity), to identify trends .

Q. What computational methods are effective for predicting the binding affinity of this compound to kinase targets?

  • Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of kinases (e.g., EGFR, CDK2). Key steps:

Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).

Define binding pockets using grid boxes centered on ATP-binding sites.

Validate docking poses with molecular dynamics (GROMACS) to assess stability.
Compare results with experimental IC₅₀ values from kinase inhibition assays .

Q. How does the choice of solvent impact the stability of this compound during storage?

  • Answer : Stability varies with solvent polarity:

  • Polar aprotic solvents (DMSO, DMF) : Enhance solubility but may degrade the compound over time (hydrolysis of C-Cl bond).
  • Non-polar solvents (toluene, hexane) : Reduce degradation but limit solubility.
    Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor via TLC or HPLC every 3 months .

Methodological Guidance

Q. What strategies improve yield in the final Suzuki coupling step of the synthesis?

  • Answer :

  • Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in a 1:3 DME/H₂O solvent mixture.
  • Degas the reaction mixture to prevent Pd oxidation.
  • Monitor reaction progress via LC-MS; terminate after 12–16 hours to avoid byproduct formation.
    Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers differentiate between polymorphic forms of this compound?

  • Answer :

  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns with known forms.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Solid-state NMR : Resolve crystallographic differences in ¹³C spectra.
    Polymorph stability impacts bioavailability in drug development .

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